molecular formula C6H12N2O3 B1175049 Formohydroxamic  acid,  N-(1-carbamoyl-2-methylpropyl)-  (8CI) CAS No. 14525-74-7

Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI)

Cat. No.: B1175049
CAS No.: 14525-74-7
M. Wt: 160.17 g/mol
InChI Key: BECJBUMKKBEXHO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a formylhydroxylamine derivative with a suitable amide precursor . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to a variety of functionalized products.

Mechanism of Action

The mechanism of action of Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) involves its interaction with specific molecular targets, particularly metalloenzymes . The compound acts as a chelating agent, binding to the metal ions in the active site of the enzyme and inhibiting its activity. This inhibition can lead to a decrease in the catalytic activity of the enzyme, thereby affecting various biochemical pathways and processes.

The molecular targets of this compound include metalloproteinases, which are involved in the degradation of extracellular matrix components, and other metalloenzymes that play critical roles in cellular metabolism and signaling . By inhibiting these enzymes, Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) can modulate various physiological and pathological processes.

Comparison with Similar Compounds

Properties

CAS No.

14525-74-7

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

2-[formyl(hydroxy)amino]-3-methylbutanamide

InChI

InChI=1S/C6H12N2O3/c1-4(2)5(6(7)10)8(11)3-9/h3-5,11H,1-2H3,(H2,7,10)

InChI Key

BECJBUMKKBEXHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)N(C=O)O

Synonyms

Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI)

Origin of Product

United States

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